

AST5902 Trimesylate: An In-Depth Technical Guide on a Novel EGFR Inhibitor

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Executive Summary

AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Developed to combat non-small cell lung cancer (NSCLC) harboring both activating EGFR mutations and the T790M resistance mutation, Alflutinib and its metabolite AST5902 represent a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to AST5902 as an EGFR inhibitor. Both Alflutinib and AST5902 contribute to the in vivo pharmacological activity.[2]

Introduction to AST5902 Trimesylate

AST5902 is formed through the N-demethylation of Alflutinib, a process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3] It shares a similar spectrum of activity and selectivity with its parent compound, Alflutinib.[4] The chemical structures of Alflutinib and AST5902 are available.[5] Preclinical and clinical studies have demonstrated that AST5902 has comparable exposure to Alflutinib at steady-state clinical doses, underscoring its significant contribution to the overall therapeutic effect.[4]

Mechanism of Action

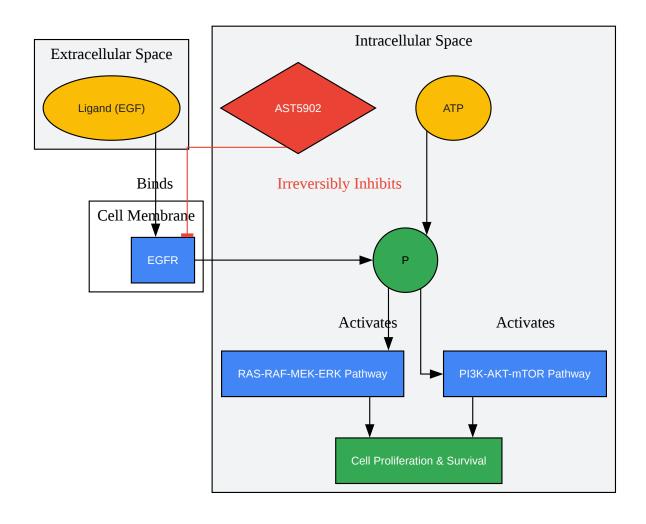


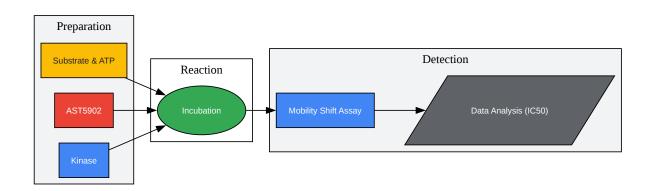




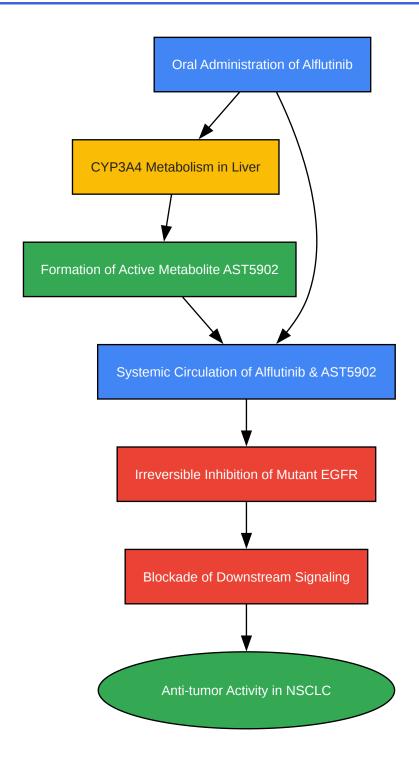
AST5902, like its parent compound, is an irreversible inhibitor of EGFR. It is designed with a trifluoro-ethoxypyridine group which is believed to enhance its interaction with the hydrophobic pocket of the EGFR kinase domain across various mutant forms.[4] This covalent binding to a cysteine residue (C797) within the ATP-binding site of the EGFR kinase domain leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[6]











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